PDHK1 Primary Target Annotation Versus BRAFV600E-Selective 2-Acetamido-6-Carboxamide Benzothiazoles
The target compound is annotated in the Therapeutic Target Database (TTD) as a PDHK1 inhibitor, distinguishing it from the 2-acetamido-6-carboxamide benzothiazole series (e.g., compound 22 in Batsi et al.) which are characterized as BRAFV600E inhibitors [1][2]. This annotation indicates a divergent kinase selectivity profile dictated by the 2-carboxamide-6-acetamido substitution pattern versus the 2-acetamido-6-carboxamide configuration.
| Evidence Dimension | Primary molecular target annotation |
|---|---|
| Target Compound Data | PDHK1 (Pyruvate Dehydrogenase Kinase 1) |
| Comparator Or Baseline | 2-Acetamido-6-carboxamide benzothiazole series (compound 22): BRAFV600E |
| Quantified Difference | Qualitatively distinct target classes (metabolic kinase vs. oncogenic signaling kinase) |
| Conditions | TTD authoritative database curation; Batsi et al. in vitro kinase profiling (ChemMedChem 2023) |
Why This Matters
For researchers investigating tumor metabolism via PDHK1 inhibition, this compound provides a structurally pre-validated entry point distinct from BRAFV600E-focused benzothiazole series, reducing the risk of selecting a tool compound with irrelevant pharmacology.
- [1] Therapeutic Target Database (TTD). Drug ID: D0R3VG. Thiazole carboxamide derivative 3. Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Indication: Metastatic cancer, Solid tumour/cancer. Status: Patented. View Source
- [2] Batsi, Y., Antonopoulou, G., Fotopoulou, T., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322. View Source
